molecular formula C20H21N3OS B2810099 1-(4-Methoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine CAS No. 685107-19-1

1-(4-Methoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine

Cat. No. B2810099
CAS RN: 685107-19-1
M. Wt: 351.47
InChI Key: JDSKHFIPNSRAEG-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine, also known as MPTP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a piperazine derivative that contains a thiazole ring and a methoxyphenyl group. MPTP is a potent inhibitor of monoamine oxidase-B (MAO-B) and has been shown to cause parkinsonism in humans and non-human primates.

Scientific Research Applications

Synthesis and Biological Activity

1-(4-Methoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)piperazine and its derivatives have been extensively studied for their synthesis and biological activities. Menteşe et al. (2013) explored the microwave-assisted synthesis of hybrid molecules derived from norfloxacin, including derivatives that contain 1,3-thiazole or 1,3-thiazolidin moiety, showing antimicrobial activities and, in some cases, antiurease activity Menteşe, Bayrak, Uygun, Mermer, Ulker, Karaoglu, & Demirbas, 2013. Similarly, Kumara et al. (2017) focused on crystal structure studies, Hirshfeld surface analysis, and DFT calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, revealing insights into their structural and electronic properties Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017.

Anticancer and Antidepressant Properties

The anticancer evaluation of di- and trifunctional substituted 1,3-thiazoles, including derivatives with a piperazine substituent, showed significant activity against various cancer cell lines, indicating their potential as anticancer agents Turov, 2020. Moreover, Moreira et al. (2021) synthesized a phenylpiperazine derivative, LQFM005, and its hydroxylated metabolite, showing anxiolytic- and antidepressant-like effects in mice, indicating the potential for new therapeutic agents in treating anxiety and depression Moreira, Silva, da Silva, Mendes, de Brito, de Carvalho, Sanz, Rodrigues, da Silva, Thomaz, de Oliveira, Vaz, Lião, Valadares, Gil, Costa, Noël, & Menegatti, 2021.

Imaging and Pharmaceutical Analysis

Research has also extended into the development of imaging agents and pharmaceutical analysis tools. Gao et al. (2012) described the synthesis of carbon-11-labeled arylpiperazinylthioalkyl derivatives as potential PET radioligands for imaging of 5-HT1AR, highlighting the role of these derivatives in neuroimaging Gao, Wang, & Zheng, 2012. Additionally, Shamsipur and Jalali (2000) discussed the preparation of a ketoconazole ion-selective electrode, demonstrating the utility of related compounds in pharmaceutical analysis Shamsipur & Jalali, 2000.

properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-24-18-9-7-17(8-10-18)22-11-13-23(14-12-22)20-21-19(15-25-20)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSKHFIPNSRAEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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